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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two

selective GABA transporter 1 (GAT1) inhibitors: E2730 and tiagabine. The information

presented is supported by experimental data to assist researchers and drug development

professionals in understanding the distinct pharmacological profiles of these compounds.

Overview and Key Differences
Both E2730 and tiagabine are selective inhibitors of the GABA transporter 1 (GAT1), a key

protein responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic

cleft. By inhibiting GAT1, both compounds increase the extracellular concentration of GABA,

thereby enhancing GABAergic neurotransmission. This mechanism underlies their utility as

anticonvulsants.[1][2][3]

The primary distinction between their mechanisms of action lies in their mode of inhibition.

E2730 is an uncompetitive inhibitor, while tiagabine is a non-competitive or mixed-type inhibitor.

[4][5] This fundamental difference dictates their pharmacological behavior, particularly in

relation to ambient GABA levels.

E2730 (Uncompetitive Inhibition): The inhibitory effect of E2730 on GAT1 is positively

correlated with the concentration of GABA.[4][6] This means E2730 is more potent when

synaptic activity is high and more GABA is present in the synapse. This activity-dependent
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inhibition may contribute to a wider therapeutic window, with a reduced risk of side effects at

basal physiological conditions.[6][7]

Tiagabine (Non-competitive/Mixed-type Inhibition): The inhibitory activity of tiagabine is

largely independent of the ambient GABA concentration.[4][5] It can bind to GAT1 and inhibit

its function regardless of whether GABA is bound to the transporter.[8][9] This can lead to a

more constant elevation of extracellular GABA levels, under both basal and hyperactivated

conditions.[7]

Quantitative Data Comparison
The following table summarizes key quantitative parameters for E2730 and tiagabine, derived

from various in vitro and in vivo studies.

Parameter E2730 Tiagabine Reference

Target
GABA Transporter 1

(GAT1)

GABA Transporter 1

(GAT1)
[4][10]

Mode of Inhibition Uncompetitive
Non-competitive /

Mixed-type
[4][5]

GAT1 IC50

~1.1 µM (in HEK293

cells expressing

hGAT1)

~390 nM (in HEK293S

cells expressing

hGAT1)

[4][8]

Selectivity

Selective for GAT1

over GAT2, GAT3,

and BGT-1

Highly selective for

GAT1 over GAT2 and

GAT3

[4][8]

Binding Affinity (Kd)

553.4 nmol/L (rat

brain synaptosomal

membranes)

Not explicitly found,

but potent binding is

implied.

[4]

Mechanism of Action at the Synapse
The following diagram illustrates the distinct mechanisms of E2730 and tiagabine at a

GABAergic synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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